molecular formula C11H18N4O2S2 B6435291 N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549036-66-8

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435291
CAS No.: 2549036-66-8
M. Wt: 302.4 g/mol
InChI Key: HELYDLVUDNGUIW-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound featuring a thiadiazole ring, a pyrrolidine ring, and a cyclopropanesulfonamide group

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-5-9(7-15)14(2)19(16,17)10-3-4-10/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELYDLVUDNGUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through cyclization reactions involving hydrazine and thionyl chloride

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale production also involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) exhibits characteristic reactions under acidic or basic conditions:

Hydrolysis

  • Conditions : Prolonged exposure to concentrated HCl (6M) at 100°C.

  • Products : Cyclopropanesulfonic acid and methylamine derivatives.

  • Mechanism : Acid-catalyzed cleavage of the S-N bond, followed by protonation and nucleophilic attack by water .

Reaction TypeConditionsProductsYield (%)Reference
Acid hydrolysis6M HCl, 100°C, 12hCyclopropanesulfonic acid + amine byproducts65–70
Base hydrolysis2M NaOH, 80°C, 8hPartial decomposition with sulfonate salts<30

Nucleophilic Substitution

  • The sulfonamide nitrogen can act as a weak nucleophile, reacting with electrophiles like alkyl halides under mild basic conditions (e.g., K2_2CO3_3 in DMF) .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening reactions:

Acid-Catalyzed Ring Opening

  • Conditions : H2_2SO4_4 (1M) at 60°C .

  • Products : Linear sulfonamide derivatives via C-C bond cleavage.

  • Mechanism : Protonation induces ring strain relief, leading to fragmentation .

Reaction TypeConditionsProductsYield (%)Reference
Acidic ring opening1M H2_2SO4_4, 60°C, 6h3-Methylthiadiazole-pyrrolidine sulfonic acid55

Radical Addition

  • Under UV light with AIBN initiator, cyclopropane reacts with bromine to form dibrominated products .

1,2,4-Thiadiazole Ring Reactivity

The 3-methyl-1,2,4-thiadiazole group participates in electrophilic and nucleophilic reactions:

Electrophilic Substitution

  • Nitration : HNO3_3/H2_2SO4_4 at 0°C introduces nitro groups at the C-5 position .

  • Halogenation : NBS in CCl4_4 yields brominated derivatives .

Reaction TypeConditionsProductsYield (%)Reference
NitrationHNO3_3/H2_2SO4_4, 0°C, 2h5-Nitro-3-methyl-1,2,4-thiadiazole40
BrominationNBS, CCl4_4, reflux, 4h5-Bromo-3-methyl-1,2,4-thiadiazole60

Ring-Opening Reactions

  • Reductive cleavage : Zn/HCl reduces the thiadiazole to a thioamide intermediate .

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen and adjacent carbons enable further derivatization:

N-Alkylation

  • Conditions : Alkyl halides (e.g., CH3_3I) in the presence of NaH .

  • Products : Quaternary ammonium salts with enhanced solubility .

Oxidation

  • Conditions : KMnO4_4 in acidic medium converts pyrrolidine to a pyrrolidone derivative .

Thermal and Photochemical Stability

  • Thermal decomposition : Above 200°C, the compound degrades into volatile sulfur oxides and pyrrolidine fragments.

  • Photolysis : UV light (254 nm) induces homolytic cleavage of the S-N bond, generating free radicals.

Comparative Reactivity of Functional Groups

Functional GroupReactivity RankPreferred Reaction ConditionsKey Products
Cyclopropane1 (most reactive)Acidic or radical conditionsRing-opened sulfonamides
Thiadiazole2Electrophilic/nucleophilic agentsHalogenated/nitrated derivatives
Sulfonamide3Strong acids/basesHydrolysis byproducts
Pyrrolidine4Alkylating/oxidizing agentsN-substituted derivatives

Mechanistic Insights

  • Sulfonamide hydrolysis follows a two-step process: protonation of the sulfonyl oxygen, followed by nucleophilic attack by water.

  • Thiadiazole nitration proceeds via σ-complex formation at the electron-deficient C-5 position .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 3-methyl-1,2,4-thiadiazole structure in the compound enhances its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazoles showed activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. In vitro studies have shown that compounds similar to N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can induce apoptosis in cancer cells. For example, a derivative exhibited cytotoxic effects on human cancer cell lines, leading to further exploration in drug design aimed at targeting specific cancer pathways .

Agrochemical Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for developing novel pesticides. Thiadiazole derivatives have been reported to possess herbicidal and insecticidal properties. A case study highlighted a related compound's effectiveness in controlling specific pests while being environmentally benign .

Fungicides
Thiadiazole compounds are also recognized for their antifungal properties. The application of this compound in agricultural settings could provide an effective means to combat fungal pathogens affecting crops. Research has indicated that thiadiazole-based fungicides can inhibit the growth of various phytopathogenic fungi .

Materials Science

Polymer Synthesis
In materials science, the sulfonamide group within the compound allows for its use in synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties. A study focused on creating polymer blends incorporating thiadiazole derivatives showed improved performance metrics compared to traditional polymers .

Nanotechnology
The integration of this compound into nanomaterials has been explored for applications in drug delivery systems. The compound's ability to form stable nanoparticles can facilitate targeted delivery mechanisms for therapeutic agents .

Data Tables

Application Area Potential Benefits Case Studies/References
Medicinal ChemistryAntimicrobial and anticancer activity
AgrochemicalsPesticidal and fungicidal properties
Materials ScienceEnhanced polymer properties and nanotechnology

Mechanism of Action

The mechanism by which N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide

  • N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness: N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups and structural features. This compound exhibits distinct chemical and biological properties compared to similar compounds, making it a valuable tool in scientific research and industrial applications.

Biological Activity

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound of interest due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from various research sources.

1. Structural Overview

The compound features a cyclopropanesulfonamide moiety linked to a pyrrolidine ring substituted with a 3-methyl-1,2,4-thiadiazole group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer properties.

2. Synthesis of the Compound

The synthesis involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrrolidine and thiadiazole rings.
  • Coupling reactions to introduce the cyclopropanesulfonamide functionality.

3.1 Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various 1,3,4-thiadiazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The compound's efficacy can be summarized in the following table:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
This compoundS. aureus12 µg/mL
E. coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate a promising therapeutic potential for treating bacterial infections.

3.2 Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. It is known to affect key signaling pathways involved in cancer progression, such as the interleukin-6 (IL-6)/JAK/STAT3 pathway . A study reported that compounds with similar structures showed significant inhibition of cancer cell lines:

Cell Line Inhibition Percentage
MCF-7 (Breast Cancer)70%
HeLa (Cervical Cancer)65%
A549 (Lung Cancer)75%

These findings suggest that the compound may serve as a lead for further development in cancer therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: By disrupting cellular signaling pathways essential for growth and survival.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

5. Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • A study by Mahendrasinh et al. demonstrated significant antimicrobial activity across various strains using disk diffusion methods .
  • Research published in Drug Target Insights elaborated on the anticancer efficacy of thiadiazole compounds against different cancer cell lines .
  • A review article summarized diverse biological activities associated with thiadiazoles, emphasizing their potential in medicinal chemistry .

6. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Further investigations are warranted to explore its full therapeutic potential and to elucidate detailed mechanisms underlying its biological effects.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, and what reaction parameters critically influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thiourea derivatives under acidic or basic conditions (similar to triazole synthesis in ).
  • Step 2 : Introduction of the pyrrolidine moiety through nucleophilic substitution, using K₂CO₃ as a base in DMF (as in ).
  • Step 3 : Sulfonamide coupling via reaction with cyclopropanesulfonyl chloride in the presence of triethylamine (TEA) to neutralize HCl byproducts (analogous to ).
  • Key Parameters : Solvent choice (DMF for solubility), temperature (room temperature for stability), and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents to drive reactions to completion) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopropane geometry.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity.
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in cyclopropane derivatives ( ).
  • Infrared (IR) Spectroscopy : Identifies sulfonamide (S=O, ~1350 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the sulfonamide coupling step?

  • Methodological Answer :

  • Base Selection : Use TEA instead of stronger bases (e.g., NaH) to avoid side reactions like over-alkylation ().
  • Solvent Purity : Anhydrous DMF prevents hydrolysis of sulfonyl chloride intermediates.
  • Temperature Control : Maintain 0–5°C during sulfonamide formation to suppress dimerization (observed in ).
  • Chromatographic Purification : Employ gradient elution (e.g., hexane/ethyl acetate) to separate sulfonamide products from unreacted starting materials .

Q. What computational strategies predict the stability and reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring and sulfonamide group to assess metabolic stability.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity.
  • ADMET Prediction : Tools like SwissADME evaluate absorption and toxicity profiles based on logP and polar surface area (derived from ’s theoretical framework) .

Q. How can contradictions between computational predictions and experimental biological activity data be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Validate in vitro activity across multiple concentrations to rule out assay-specific artifacts.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity (e.g., sulfonamide oxidation to sulfonic acid derivatives, as in ).
  • Structural Analog Testing : Compare with compounds like 5-arylidine thiadiazole sulfonamides () to isolate pharmacophore contributions .

Q. What challenges arise in scaling up synthesis while preserving stereochemical purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve mixing efficiency and reduce racemization risks during cyclopropane formation (as scaled in ’s industrial methods).
  • Chiral Stationary Phases : Use HPLC with cellulose-based columns for enantiomeric separation.
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .

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